molecular formula C11H10BrN5S B13365379 2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B13365379
M. Wt: 324.20 g/mol
InChI Key: CRJZVZCVYGGMEO-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse pharmacological activities and are widely used in drug design and development .

Preparation Methods

The synthesis of 2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromobenzonitrile with ethyl hydrazinecarbodithioate, followed by cyclization with hydrazonoyl chloride derivatives . The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline include other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a bromine atom and a triazolo-thiadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of derivatives containing the 1,3,4-thiadiazole and triazole frameworks. For instance:

  • Activity Against Bacteria and Fungi : Research indicates that compounds with the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities. In particular, derivatives with specific substitutions have shown enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
CompoundMIC (µg/mL)Activity Type
Compound A32.6Antifungal
Compound B47.5Antibacterial
Compound C62.5Antibacterial

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 2-bromo-thiadiazole derivatives. The compound has been identified as an activator of the caspase cascade , which is essential for inducing apoptosis in cancer cells. Preliminary studies report IC50 values ranging from 1.1 to 18.8 µM for various derivatives, indicating strong cytotoxic effects against different cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The activation of caspases leads to programmed cell death in cancer cells.
  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
  • Synergistic Effects : When combined with other pharmacologically active compounds, it may enhance overall efficacy through synergistic interactions .

Case Studies

  • Antimicrobial Efficacy : A study involving various substitutions at the amine group of thiadiazole derivatives revealed that certain compounds exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to leading antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of triazolo-thiadiazole derivatives on human cancer cell lines showed promising results, suggesting that these compounds could serve as lead candidates for further drug development .

Properties

Molecular Formula

C11H10BrN5S

Molecular Weight

324.20 g/mol

IUPAC Name

2-bromo-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

InChI

InChI=1S/C11H10BrN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3

InChI Key

CRJZVZCVYGGMEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Br)N

Origin of Product

United States

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